molecular formula C18H15N5O2 B3010464 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 844460-37-3

2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B3010464
CAS No.: 844460-37-3
M. Wt: 333.351
InChI Key: CHHKMVNVTYIPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of compounds related to 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. For instance, thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including those with a 3-methoxyphenylcarboxamide group, have been synthesized and shown potent antiproliferative activity against various cancer cell lines, including melanoma and breast cancer cells. These findings suggest potential applications in cancer treatment research (Hung et al., 2014).

Synthesis and Chemical Transformations

Advancements in the synthesis of quinoxaline derivatives, including those structurally related to this compound, have been explored. These studies focus on novel methods of creating quinoxaline derivatives with potential pharmacological applications. For example, metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines has been achieved, leading to various derivatives with potential bioactive properties (Xiaoqin Liu et al., 2018).

Antimicrobial Activity

Quinoxaline derivatives, similar to this compound, have been synthesized and evaluated for antimicrobial properties. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown promising in vitro cytotoxic activity against certain cell lines, indicating potential applications in antimicrobial research (Hassan et al., 2014).

Polymorphic Modifications for Pharmaceutical Applications

The study of polymorphic modifications of compounds similar to this compound is crucial for pharmaceutical applications. Polymorphs can significantly affect the physical and chemical properties of a drug, such as its stability, solubility, and bioavailability. Research on 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with diuretic properties, has identified two polymorphic forms, providing insights into the molecular interactions and crystal packing that can inform the development of pharmaceuticals (Shishkina et al., 2018).

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, some quinoxaline-based compounds have shown promising anticancer activities against several human cancer cell lines .

Properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-25-11-6-4-5-10(9-11)23-16(19)14(17(20)24)15-18(23)22-13-8-3-2-7-12(13)21-15/h2-9H,19H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHKMVNVTYIPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.